1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane
Description
1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane is a tertiary amine with a seven-membered 1,4-diazepane ring substituted at the 5-position with a methyl group and at the 1-position with a 3-fluoro-4-methylphenyl moiety. Its structure combines aromatic fluorination and alkylation, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C13H19FN2 |
|---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H19FN2/c1-10-3-4-12(9-13(10)14)16-7-5-11(2)15-6-8-16/h3-4,9,11,15H,5-8H2,1-2H3 |
InChI Key |
MEEFYJQNUKKRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the 3-Fluoro-4-methylphenyl Group: This step involves the nucleophilic substitution reaction where a suitable precursor, such as 3-fluoro-4-methylphenyl halide, reacts with the diazepane ring.
Methylation: The final step involves the methylation of the diazepane ring using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Inferred Reactivity from Structural Analogues
The diazepane core and fluorinated aromatic substituents suggest potential reactivity patterns similar to other 1,4-diazepane derivatives:
Synthetic Precursors and Methodological Parallels
Synthesis of related compounds (e.g., 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides) involves:
-
Condensation reactions with aldehydes (e.g., 3-nitrobenzaldehyde) .
-
Reductive amination using Iron/ammonium chloride systems to generate intermediates .
-
Sulfonylation with substituted sulfonyl chlorides in dichloromethane (DCM) .
These steps imply that 1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane could participate in analogous reactions, though experimental validation is required.
Critical Research Gaps
-
No peer-reviewed studies directly investigate this compound’s reactivity.
-
Limited data on stability under acidic/basic conditions or photolytic behavior.
-
Computational modeling (e.g., DFT) could predict reaction pathways but remains unexplored.
Proposed Experimental Framework
To characterize its reactivity, the following studies are recommended:
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane Dihydrochloride
- Structure : Features a 2,4-difluorophenyl group and a dihydrochloride salt.
- Molecular Formula : C₁₂H₁₈Cl₂F₂N₂ .
- Key Differences: Substituents: Two fluorine atoms at the 2- and 4-positions of the phenyl ring. The dihydrochloride salt enhances solubility in polar solvents. Implications: Increased fluorination may improve metabolic stability and membrane permeability compared to mono-fluorinated analogs. The salt form is advantageous for pharmaceutical formulations requiring high bioavailability .
1-(4-Chlorophenyl)-5-methyl-1,4-diazepane
1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Structure : Contains a sulfonyl group and trifluoromethyl substituent.
- Molecular Formula : C₁₃H₁₅F₃N₂O₂S (CAS: 478078-89-6) .
- Key Differences :
- Functional Groups : The sulfonyl group increases polarity, while the trifluoromethyl group enhances electron-withdrawing effects.
- Implications : Sulfonylation is a common strategy to improve metabolic resistance. The trifluoromethyl group may enhance binding to hydrophobic pockets in enzymes or receptors .
1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane
Structural and Functional Analysis
Table 1: Comparative Properties of Diazepane Derivatives
Research and Development Considerations
- Structure-Activity Relationship (SAR) : Modifications like sulfonylation () or difluorination () provide avenues to optimize pharmacokinetic profiles.
Biological Activity
1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula, which includes a diazepane ring substituted with a fluorinated aromatic group. The structural characteristics contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15FN2 |
| Molecular Weight | 208.26 g/mol |
| LogP | 2.5 |
| Solubility in Water | Low |
Research indicates that compounds similar to this compound may act on various receptors, including the melanocortin-5 receptor (MC5R). This receptor is involved in several physiological processes, including energy homeostasis and inflammation regulation .
Pharmacological Effects
This compound has been studied for its potential effects in the following areas:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, indicating a possible therapeutic role in inflammatory diseases .
- Cognitive Enhancement : There is emerging evidence that diazepane derivatives can improve cognitive functions, possibly by enhancing synaptic plasticity .
Study 1: Antidepressant-Like Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The study highlighted changes in serotonin and norepinephrine levels post-treatment .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, the compound significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6). Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Fluoro-4-methylphenyl)-5-methyl-1,4-diazepane, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,4-diazepane core. For example, nucleophilic substitution or reductive amination can introduce the 3-fluoro-4-methylphenyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact purity. Acylation steps under basic conditions (e.g., using triethylamine) may minimize side reactions, as seen in analogous benzodiazepine syntheses . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) is commonly employed, with TLC monitoring to verify intermediate stages .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions, with splitting patterns (e.g., doublets for fluorine-coupled protons) confirming regiochemistry. For example, fluorine-induced deshielding in aromatic protons can validate the 3-fluoro substitution .
- FT-IR : Peaks near 1680–1700 cm indicate carbonyl groups (if present in intermediates), while C-F stretches appear at 1100–1250 cm .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers .
Q. What preliminary assays are used to evaluate the biological activity of 1,4-diazepane derivatives?
- Methodological Answer : Initial screening often involves:
- Receptor binding assays : Radioligand competition studies (e.g., GABA receptors for benzodiazepine analogs) to assess affinity .
- In vitro cytotoxicity : MTT assays on cell lines to rule out nonspecific toxicity .
- Molecular docking : Preliminary computational modeling to predict interactions with target proteins (e.g., neurotransmitter transporters) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize impurities?
- Methodological Answer : A 2 factorial design evaluates variables like temperature, solvent ratio, and catalyst concentration. For example:
- Factors : Temperature (60°C vs. 80°C), solvent (THF vs. DCM), and stoichiometry (1:1 vs. 1:1.2).
- Response Variables : Yield (%) and purity (HPLC area%).
- Analysis : ANOVA identifies significant factors. A central composite design (CCD) can further refine optimal conditions .
- Case Study : In analogous syntheses, optimizing reaction time and acid catalyst concentration increased yields by 20–30% .
Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for 1,4-diazepane derivatives?
- Methodological Answer :
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles. For example, crystallographic data for c-3,t-3-dimethyl-1,4-diazepan-5-one revealed non-planar ring conformations, clarifying NMR ambiguities .
- Dynamic NMR : Detects ring-flipping or conformational equilibria in solution that may explain discrepancies between solid-state and solution data .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict absorption and blood-brain barrier penetration .
- MD Simulations : Assess binding stability with target receptors (e.g., 50-ns simulations to calculate binding free energies) .
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate toxicity, metabolism, and clearance rates .
Q. What methodologies address challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
- Process Intensification : Continuous flow reactors improve heat/mass transfer and reduce side reactions. For example, microreactors achieve higher yields in diazepine syntheses by precise temperature control .
- Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) reduces environmental impact and simplifies purification .
Q. How do researchers analyze synergistic effects in multi-step reactions involving 1,4-diazepane intermediates?
- Methodological Answer :
- Reaction Network Analysis : Graph-theoretical models map possible pathways and byproducts. For example, kinetic profiling identifies rate-determining steps (e.g., imine formation vs. cyclization) .
- In Situ Monitoring : Techniques like ReactIR track intermediate concentrations, enabling real-time adjustments to suppress undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
